5-[5-(diethylamino)pentan-2-yliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
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Overview
Description
5-[5-(diethylamino)pentan-2-yliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines a pyrimidine ring with a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(diethylamino)pentan-2-yliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the diethylamino group, which is then attached to a pentanone derivative. The final step involves the formation of the pyrimidine ring through a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-[5-(diethylamino)pentan-2-yliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol.
Scientific Research Applications
5-[5-(diethylamino)pentan-2-yliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[5-(diethylamino)pentan-2-yliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The diethylamino group may facilitate binding to enzymes or receptors, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(diethylamino)pentan-2-one: Shares the diethylamino group but lacks the pyrimidine ring.
6-hydroxy-1H-pyrimidine-2,4-dione: Contains the pyrimidine ring but lacks the diethylamino group.
Uniqueness
5-[5-(diethylamino)pentan-2-yliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione is unique due to its combination of a diethylamino group and a pyrimidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
5-[5-(diethylamino)pentan-2-yliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c1-4-18(5-2)8-6-7-10(3)15-9-11-12(19)16-14(21)17-13(11)20/h9-10H,4-8H2,1-3H3,(H3,16,17,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONBHFJMIVOUDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)N=CC1=C(NC(=O)NC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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